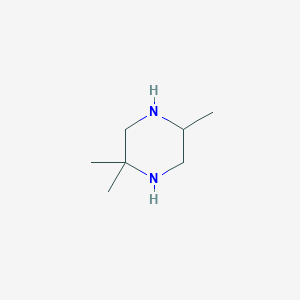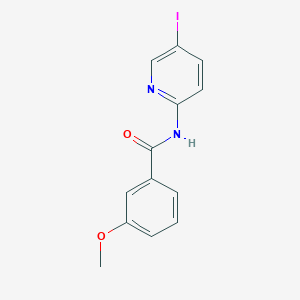
1-(Trifluormethyl)-1H-Pyrazol-4-sulfonylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that features a trifluoromethyl group, a pyrazole ring, and a sulfonyl chloride functional group. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compounds it is part of . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural features and reactivity .
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Compounds containing the trifluoromethyl group are widely prevalent in pharmaceutical and agrochemical compounds . They are known to interact with various biological targets, enhancing the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Mode of Action
The trifluoromethyl group is known to undergo photoredox catalysis, a process that involves the generation of trifluoromethyl radicals . These radicals can then interact with various biological targets, leading to changes in their function .
Biochemical Pathways
The trifluoromethyl group is known to be involved in various biochemical transformations, particularly in the context of photoredox catalysis . This process can influence a variety of biochemical pathways, potentially leading to downstream effects.
Pharmacokinetics
Compounds containing the trifluoromethyl group are known to exhibit enhanced chemical and metabolic stability, which can impact their bioavailability .
Result of Action
The generation of trifluoromethyl radicals through photoredox catalysis can lead to various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride. For instance, the process of photoredox catalysis, which is central to the action of the trifluoromethyl group, is dependent on the presence of light . Other environmental factors, such as pH and temperature, could also potentially influence the compound’s action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrazole derivative with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The resulting trifluoromethylated pyrazole is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of 1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, often mediated by radical intermediates.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Polar aprotic solvents such as DMF and DMSO are frequently used.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and various coupled products depending on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethanesulfonic acid: A strong acid with a trifluoromethyl group, used in various chemical reactions.
Trifluoroacetic acid: Another strong acid with a trifluoromethyl group, commonly used as a reagent in organic synthesis.
Trifluoromethylbenzene: A trifluoromethyl-substituted aromatic compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its trifluoromethyl group, pyrazole ring, and sulfonyl chloride group. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
1-(trifluoromethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N2O2S/c5-13(11,12)3-1-9-10(2-3)4(6,7)8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUPDUAJHYRGDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)(F)F)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2380671.png)

![N-Cyclopropyl-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2380674.png)

![N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)


![Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate](/img/structure/B2380682.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2380684.png)
![Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate](/img/structure/B2380686.png)
![8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2380688.png)
